molecular formula C17H15NO B2518281 1-(1-methyl-1H-indol-3-yl)-2-phenylethanone CAS No. 85992-59-2

1-(1-methyl-1H-indol-3-yl)-2-phenylethanone

Cat. No.: B2518281
CAS No.: 85992-59-2
M. Wt: 249.313
InChI Key: GCAICKMEZCUWNK-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-indol-3-yl)-2-phenylethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring substituted with a methyl group at the nitrogen atom and a phenyl group attached to the ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-indol-3-yl)-2-phenylethanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .

Another approach involves the N-alkylation of indole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or N-alkylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-3-yl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-methyl-1H-indol-3-yl)-2-phenylethanone has significant applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-methyl-1H-indol-3-yl)-2-phenylethanone is unique due to its specific substitution pattern, which influences its chemical behavior and biological activity.

Properties

IUPAC Name

1-(1-methylindol-3-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-18-12-15(14-9-5-6-10-16(14)18)17(19)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAICKMEZCUWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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